5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one typically involves the condensation of thiazolidin-4-one derivatives with benzaldehyde derivatives under basic conditions . A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives .
Scientific Research Applications
5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Benzylidene-3-phenyl-2-thioxo-thiazolidin-4-one
- 5-Benzylidene-3-(2-methoxyphenyl)-2-thioxo-thiazolidin-4-one
- 5-Benzylidene-3-pentyl-2-thioxo-thiazolidin-4-one
Uniqueness
5-Benzylidene-3-phenethyl-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives . Its phenethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C18H15NOS2 |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NOS2/c20-17-16(13-15-9-5-2-6-10-15)22-18(21)19(17)12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2/b16-13- |
InChI Key |
OXUMWMCJBWOBKY-SSZFMOIBSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.